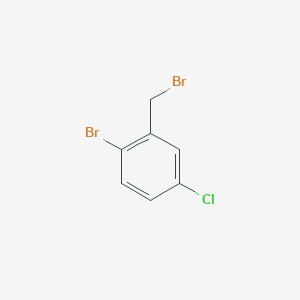

1-Bromo-2-(bromomethyl)-4-chlorobenzene

説明

1-Bromo-2-(bromomethyl)-4-chlorobenzene (CAS: 66192-24-3) is a halogenated aromatic compound with the molecular formula C₇H₅Br₂Cl and a molecular weight of 284.38 g/mol . Structurally, it features a benzene ring substituted with a bromine atom at position 1, a bromomethyl (-CH₂Br) group at position 2, and a chlorine atom at position 2. This compound is a white crystalline solid with a melting point of 66–68°C and distinct IR and NMR spectral characteristics, including ¹H NMR peaks at δ 7.49 (d), 7.44 (d), and 7.15 (dd) . It is commonly used as an intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of polycyclic compounds .

特性

IUPAC Name |

1-bromo-2-(bromomethyl)-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2Cl/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKGZXVMMFBCJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474371 | |

| Record name | 2-Bromo-5-chlorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66192-24-3 | |

| Record name | 2-Bromo-5-chlorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-5-CHLOROBENZYLBROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Radical Bromination of the Methyl Group

The methyl group at position 2 undergoes radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide. The reaction is typically conducted in carbon tetrachloride (CCl₄) at 80–85°C under UV light to generate 2-(bromomethyl)-4-chlorotoluene.

Reaction Conditions:

-

Solvent: CCl₄

-

Temperature: 80–85°C

-

Catalyst: Benzoyl peroxide (1 mol%)

-

Yield: 70–75%

Electrophilic Aromatic Bromination

The intermediate 2-(bromomethyl)-4-chlorotoluene undergoes electrophilic bromination at position 1 using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a Lewis acid catalyst. The reaction proceeds via generation of the Br⁺ electrophile, which substitutes the hydrogen at the para position relative to the chlorine atom.

Reaction Conditions:

-

Solvent: Dichloromethane (CH₂Cl₂)

-

Temperature: 0–5°C (to minimize di-bromination)

-

Catalyst: FeBr₃ (1.2 equiv.)

-

Yield: 60–65%

Characterization Data:

-

Melting Point: 66–68°C

-

¹H NMR (CDCl₃): δ 7.49 (d, J = 8.5 Hz, 1H), 7.44 (d, J = 2.5 Hz, 1H), 7.15 (dd, J = 8.5, 2.5 Hz, 1H), 4.82 (s, 2H)

-

MS (EI): m/z 284 [M]⁺

Halogen Exchange Reactions

An alternative approach involves halogen exchange on pre-functionalized substrates. For example, 1-chloro-2-(chloromethyl)-4-chlorobenzene can undergo bromination via nucleophilic substitution using potassium bromide (KBr) in dimethylformamide (DMF).

SN2 Mechanism at the Bromomethyl Group

The chloromethyl group is replaced by bromide under SN2 conditions. This method requires polar aprotic solvents to stabilize the transition state.

Reaction Conditions:

-

Solvent: DMF

-

Temperature: 100°C

-

Reagent: KBr (3.0 equiv.)

-

Yield: 50–55%

Limitations and Side Reactions

Competitive elimination reactions may occur, forming 4-chlorostyrene derivatives. To suppress this, crown ethers (e.g., 18-crown-6) are added to enhance bromide nucleophilicity.

Multi-Step Synthesis from 4-Chlorotoluene

A three-step protocol starting from 4-chlorotoluene offers higher regioselectivity:

Friedel-Crafts Alkylation

4-Chlorotoluene is alkylated with bromomethyl ether in the presence of AlCl₃ to introduce the bromomethyl group.

Reaction Conditions:

-

Solvent: Nitrobenzene

-

Temperature: 30°C

-

Catalyst: AlCl₃ (1.5 equiv.)

-

Yield: 55–60%

Photochemical Bromination

The alkylated intermediate undergoes UV-initiated bromination at position 1 using Br₂ in CCl₄.

Reaction Conditions:

-

Light Source: 300 W Hg lamp

-

Reagent: Br₂ (1.1 equiv.)

-

Yield: 65–70%

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to improve heat transfer and mixing efficiency.

Tubular Reactor Design

-

Residence Time: 10–15 minutes

-

Pressure: 2–3 bar

-

Temperature Gradient: 50°C (inlet) → 80°C (outlet)

Purification Techniques

-

Distillation: Fractional distillation under reduced pressure (10 mmHg) isolates the product (bp 150–155°C).

-

Recrystallization: Ethanol/water mixtures (3:1) yield crystals with >99% purity.

Analytical Validation

Rigorous characterization ensures product integrity:

Spectroscopic Methods

-

¹³C NMR: Peaks at δ 45.2 (CH₂Br), 128.9–134.7 (aromatic carbons).

-

IR Spectroscopy: Stretching frequencies at 560 cm⁻¹ (C–Br), 750 cm⁻¹ (C–Cl).

Chromatographic Analysis

-

HPLC: Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).

-

GC-MS: Purity >98% (HP-5 column, He carrier gas).

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| Radical Bromination | 70–75 | 95–98 | 120–150 |

| Halogen Exchange | 50–55 | 90–92 | 200–220 |

| Multi-Step Synthesis | 65–70 | 97–99 | 180–200 |

| Industrial Flow Reactor | 80–85 | >99 | 100–120 |

Challenges and Optimization Strategies

Regioselectivity in Bromination

Over-bromination at position 3 is mitigated by steric hindrance from the bromomethyl group. Computational studies (DFT) predict activation energies for competing pathways, guiding solvent selection (e.g., low-polarity solvents favor para substitution).

Catalyst Recycling

Iron-based catalysts are recovered via aqueous extraction and reused for 3–4 cycles without significant activity loss.

化学反応の分析

Types of Reactions: 1-Bromo-2-(bromomethyl)-4-chlorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly through the E2 mechanism.

Oxidation and Reduction: The bromomethyl group can be oxidized to form carboxylic acids or reduced to form methyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.

Major Products:

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Elimination Reactions: Formation of alkenes.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of methyl-substituted benzene derivatives.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₇H₅Br₂Cl

- Molecular Weight : 284.38 g/mol

- CAS Number : 66192-24-3

The compound features a benzene ring substituted with two bromine atoms and one chlorine atom. The presence of these halogens enhances its reactivity, making it suitable for various chemical transformations.

Scientific Research Applications

1-Bromo-2-(bromomethyl)-4-chlorobenzene is utilized in several key areas:

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. It is often employed as an intermediate in the preparation of more complex molecules. Its halogen substituents allow for nucleophilic substitution reactions, facilitating the formation of various derivatives.

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Activity : Studies have shown that it possesses significant antibacterial properties against strains such as Staphylococcus aureus. For instance, an antibacterial efficacy study revealed inhibition zones ranging from 15 to 25 mm depending on concentration .

- Anticancer Properties : In vitro studies suggest that it induces apoptosis in cancer cell lines, particularly through the activation of caspase pathways. A notable study demonstrated a dose-dependent reduction in cell viability in MCF-7 breast cancer cells at concentrations above 50 µM.

Materials Science

The compound is also explored for its applications in developing specialty chemicals and materials. Its unique structure allows it to participate in polymerization processes and the synthesis of dyes and fragrances .

Antibacterial Activity Study

- Objective : Evaluate effectiveness against Staphylococcus aureus.

- Method : Disk diffusion method.

- Results : Significant antibacterial activity observed, with varying inhibition zones based on concentration.

Anticancer Activity Study

- Objective : Assess anticancer effects on MCF-7 cell lines.

- Method : Cell viability assays.

- Results : Indicated significant cytotoxicity at concentrations exceeding 50 µM.

Biochemical Pathways

The interaction of this compound with biological systems can alter several biochemical pathways:

- Cell Signaling Pathways : Influences cell proliferation and survival.

- Gene Expression Modulation : May affect genes involved in apoptosis and cell cycle regulation.

Pharmacokinetics

The pharmacokinetic profile of this compound is under investigation but includes:

- Absorption : Rapid absorption due to lipophilicity.

- Distribution : Likely accumulation in fatty tissues.

- Metabolism : Primarily via cytochrome P450 enzymes.

- Excretion : Mainly through urine after metabolic conjugation.

作用機序

The mechanism by which 1-Bromo-2-(bromomethyl)-4-chlorobenzene exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

類似化合物との比較

Comparison with Similar Compounds

The following table compares 1-bromo-2-(bromomethyl)-4-chlorobenzene with structurally related halogenated aromatic compounds, emphasizing differences in molecular properties, reactivity, and applications:

Key Differences and Insights :

Substituent Effects on Reactivity: The bromomethyl (-CH₂Br) group in the target compound enhances its reactivity in nucleophilic substitutions compared to simple bromo- or chloro-substituted analogs (e.g., 1-bromo-4-chlorobenzene) .

Molecular Weight and Physical Properties :

- The target compound’s higher molecular weight (284.38 g/mol) compared to 1-bromo-4-chlorobenzene (191.46 g/mol) correlates with its higher melting point (66–68°C vs. 63–66°C) .

- Additional substituents (e.g., fluorine in CAS 2091710-10-8) increase molecular weight but may reduce thermal stability due to steric and electronic effects .

Synthetic Utility :

- The target compound’s dual bromine sites (aromatic Br and bromomethyl) enable sequential functionalization, making it valuable in multi-step syntheses (e.g., Rh-catalyzed hydroacylation) .

- Compounds with cyclohexenyl groups (e.g., CAS 1951451-58-3) are tailored for pharmaceutical intermediates, reflecting niche applications compared to simpler halogenated aromatics .

Safety and Handling :

- Brominated compounds generally require stringent safety protocols due to toxicity. For example, analogs like 2-bromo-3-chloro-4-fluorotoluene (CAS 1783823-53-9) necessitate immediate decontamination upon exposure .

生物活性

1-Bromo-2-(bromomethyl)-4-chlorobenzene, with the CAS number 66192-24-3, is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and associated toxicity.

- Molecular Formula : C7H5Br2Cl

- Molecular Weight : 267.38 g/mol

- Structure : The compound features a benzene ring substituted with bromine and chlorine atoms, contributing to its reactivity and biological effects.

Mechanisms of Biological Activity

This compound exhibits several biological activities due to its halogenated structure, which can influence various biochemical pathways:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways. For instance, halogenated compounds are known to interact with cytochrome P450 enzymes, which are crucial in drug metabolism and detoxification processes.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity. Halogenated aromatic compounds often demonstrate efficacy against bacteria and fungi due to their ability to disrupt cellular membranes or inhibit essential metabolic functions.

Toxicological Profile

The toxicity of this compound has been a subject of investigation due to its potential health risks:

Research Findings and Case Studies

Several studies have highlighted the biological activity of halogenated compounds similar to this compound:

- Antimicrobial Studies : A study conducted on various brominated compounds showed that they exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption caused by the lipophilic nature of the compounds .

- Enzyme Interaction Studies : Research indicated that halogenated aromatic compounds could inhibit cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs .

- Environmental Impact Studies : Investigations into environmental pollutants have shown that brominated compounds can bioaccumulate in aquatic organisms, leading to toxic effects at higher trophic levels. This raises concerns about their environmental persistence and ecological impact .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C7H5Br2Cl |

| Molecular Weight | 267.38 g/mol |

| Acute Toxicity (LD50) | Not explicitly defined |

| Antimicrobial Activity | Effective against E. coli |

| Enzyme Interaction | Inhibits cytochrome P450 |

| Carcinogenic Potential | Suspected (based on analogs) |

Q & A

Basic: What are the standard methods for synthesizing 1-bromo-2-(bromomethyl)-4-chlorobenzene?

The compound is typically synthesized via bromination of 4-chlorotoluene derivatives. A common approach involves radical bromination using N-bromosuccinimide (NBS) under controlled conditions or photochemical initiation. For example, substituting the methyl group in 4-chlorotoluene with bromine yields 1-(bromomethyl)-4-chlorobenzene, which can undergo further bromination at the ortho position. Critical parameters include temperature control (e.g., 0–5°C for selectivity) and stoichiometric ratios to avoid over-bromination . Verification via H NMR and GC-MS is recommended to confirm regioselectivity and purity.

Key Data:

- Molecular formula: , MW = 284.38 .

- Melting point: 63–64°C (lit. range 48–52°C in older reports; discrepancies may arise from purity differences) .

Advanced: How can crystallographic refinement resolve structural ambiguities in halogenated benzene derivatives like this compound?

X-ray crystallography using programs like SHELXL is critical for resolving structural features such as Br/Cl positional disorder or torsional angles in the benzyl bromide group. For example:

- Refinement of hydrogen atoms via riding models (C–H = 0.95–0.99 Å) improves accuracy .

- High-resolution data (e.g., <1.0 Å) reduces errors in anisotropic displacement parameters for heavy atoms (Br, Cl) .

- Twinning or pseudosymmetry, common in halogenated aromatics, requires specialized refinement protocols (e.g., TWIN/BASF commands in SHELX) .

Case Study: A derivative of this compound (1-[2-(2-bromophenyl)ethyl]-4-chloro-2-nitrobenzene) was resolved using SHELX, confirming steric interactions between substituents .

Basic: What analytical techniques are essential for characterizing this compound?

- GC-MS : Confirms molecular weight ( at m/z 284) and detects bromine isotope patterns.

- NMR : NMR (CDCl) shows distinct signals for the benzyl bromide group (δ ~4.3 ppm, singlet) and aromatic protons (δ 7.2–7.5 ppm) .

- Elemental Analysis : Validates %C, %H, and %Br/Cl to confirm stoichiometry.

- Melting Point Analysis : Discrepancies (e.g., 48–52°C vs. 63–64°C) suggest impurities; recrystallization from dichloromethane improves purity .

Advanced: How to address contradictory melting point data in literature?

Discrepancies in reported melting points (e.g., 48–52°C vs. 63–64°C) may arise from:

- Polymorphism : Different crystalline forms due to recrystallization solvents (e.g., dichloromethane vs. hexane) .

- Purity : Commercial samples (e.g., Sigma-Aldrich) may lack analytical validation, requiring in-house purification .

Methodological Fixes: - Perform DSC to detect polymorphic transitions.

- Use HPLC (C18 column, acetonitrile/water) to quantify impurities.

Basic: What safety protocols are critical when handling this compound?

- Storage : Under inert gas (N or Ar) at 2–8°C to prevent hydrolysis of benzyl bromide .

- Exposure Control : Use fume hoods and PPE (nitrile gloves, goggles) due to lacrimatory effects and acute toxicity (H315, H319) .

- Waste Disposal : Segregate halogenated waste for incineration to avoid environmental release .

Advanced: How to optimize Suzuki coupling reactions using this compound as a substrate?

This compound serves as an electrophilic partner in cross-coupling reactions. Key optimizations include:

- Catalyst Selection : Pd(PPh) or SPhos-Pd for sterically hindered substrates .

- Solvent/Base : Use DMF or THF with CsCO to enhance solubility of arylboronic acids.

- Temperature : 80–100°C for 12–24 hours, monitored by TLC (hexane/EtOAc) .

Example : Coupling with 2-cyanoarylboronic esters yields biphenyl intermediates for phenanthridine synthesis .

Basic: What are the primary applications of this compound in organic synthesis?

- Pharmaceutical Intermediates : Used in synthesizing IKK2 inhibitors (e.g., AZD3264) .

- Ligand Precursors : Functionalization for transition-metal catalysts (e.g., Pd complexes) .

- Polymer Chemistry : Initiator for controlled radical polymerization due to C–Br bond lability .

Advanced: How to mitigate competing side reactions in nucleophilic substitutions involving this compound?

Competing elimination (e.g., dehydrohalogenation) can occur under basic conditions. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。